molecular formula C7H9NO2 B14560415 3-Ethylidene-1-methylpyrrolidine-2,5-dione CAS No. 61892-74-8

3-Ethylidene-1-methylpyrrolidine-2,5-dione

Cat. No.: B14560415
CAS No.: 61892-74-8
M. Wt: 139.15 g/mol
InChI Key: OVLGJUXUSUZXQX-UHFFFAOYSA-N
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Description

3-Ethylidene-1-methylpyrrolidine-2,5-dione is a heterocyclic compound that belongs to the class of pyrrolidine-2,5-diones. This compound is characterized by a five-membered ring structure containing nitrogen and two carbonyl groups. It is known for its versatile applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethylidene-1-methylpyrrolidine-2,5-dione typically involves the reaction of ethyl acetoacetate with methylamine, followed by cyclization. The reaction conditions often include the use of a base such as sodium ethoxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Ethylidene-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Ethylidene-1-methylpyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-ethylidene-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: A closely related compound with similar structural features.

    Pyrrolone: Another related compound with a similar five-membered ring structure.

    Pyrrolidinone: A derivative with a lactam ring structure.

Uniqueness

3-Ethylidene-1-methylpyrrolidine-2,5-dione is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

61892-74-8

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

3-ethylidene-1-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C7H9NO2/c1-3-5-4-6(9)8(2)7(5)10/h3H,4H2,1-2H3

InChI Key

OVLGJUXUSUZXQX-UHFFFAOYSA-N

Canonical SMILES

CC=C1CC(=O)N(C1=O)C

Origin of Product

United States

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